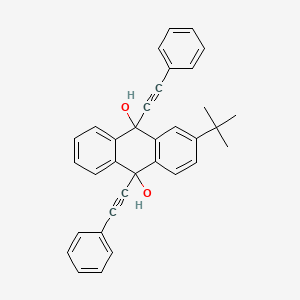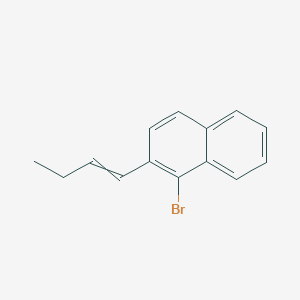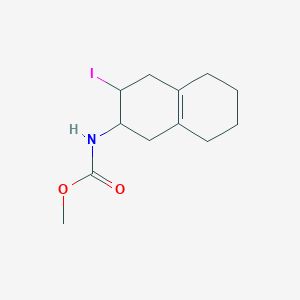![molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8](/img/structure/B14005292.png)
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under mild acidic conditions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its ability to protect amino groups without interfering with other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amine, forming the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Pd, LiAlH4, NaBH4.
Substitution: NaOCH3, LDA, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE involves the formation of a stable carbamate linkage with the amino group. This linkage protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group, resulting in the release of the free amine .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.
Phenylmethoxycarbonyl (Cbz): Similar to Boc but cleaved by catalytic hydrogenation.
tert-Butyl carbazate: Used in similar applications but has different reactivity patterns.
Uniqueness
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
特性
CAS番号 |
869468-34-8 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
InChIキー |
LINWYTPTURMUAO-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC(=O)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)

![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)


![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
